2-Amino-5-octylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Anthranilic Acid Analogues
2-Amino-5-octylbenzoic acid is a member of two significant families of organic compounds: benzoic acid derivatives and anthranilic acid analogues. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous, found in nature and widely used as precursors in the synthesis of a vast array of chemical products. biosynth.com The introduction of various functional groups onto the benzene (B151609) ring of benzoic acid gives rise to a diverse library of molecules with a wide spectrum of physical, chemical, and biological properties. bldpharm.comchemsrc.com
More specifically, this compound is an analogue of anthranilic acid (2-aminobenzoic acid). Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds and approved drugs. cymitquimica.comambeed.com The presence of both an amino group and a carboxylic acid group in an ortho relationship on the benzene ring allows for versatile chemical modifications, making them ideal starting materials for the synthesis of more complex molecules. smolecule.comnih.gov The addition of an octyl group at the 5-position, as in this compound, significantly increases the lipophilicity of the molecule compared to its parent, anthranilic acid. This long alkyl chain can profoundly influence the compound's solubility, membrane permeability, and interactions with biological targets.
The properties of this compound can be inferred by comparing it to other 5-substituted anthranilic acid derivatives. For instance, the tert-butyl group in 2-amino-5-tert-butylbenzoic acid also imparts significant steric bulk and lipophilicity. cymitquimica.com Such substitutions are known to influence the solid-state packing and intermolecular interactions of the molecules.
Significance in Advanced Organic Synthesis and Medicinal Chemistry Paradigms
The structural attributes of this compound make it a valuable building block in advanced organic synthesis. The amino and carboxylic acid functionalities serve as handles for a variety of chemical transformations. The amino group can participate in reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and azo compounds, respectively. nih.gov The carboxylic acid group can be converted into esters, amides, or acid chlorides, and can also participate in decarboxylation reactions under certain conditions.
In the realm of medicinal chemistry, the anthranilic acid scaffold is a key component in numerous therapeutic agents, including anti-inflammatory drugs (fenamates), diuretics, and anticancer agents. ambeed.comsmolecule.com The introduction of a long alkyl chain, such as the octyl group in this compound, is a strategic design element in modern drug discovery. This feature can enhance the compound's ability to cross lipid bilayers, such as the blood-brain barrier, or to anchor within the lipophilic pockets of target proteins.
Research into structurally related compounds highlights this significance. For example, derivatives of anacardic acids, which are salicylic (B10762653) acids (2-hydroxybenzoic acids) bearing long alkyl chains, have been investigated as multi-target-directed ligands for conditions like Alzheimer's disease. nih.govacs.org These studies have shown that the long alkyl chain is crucial for potent biological activity, including the inhibition of enzymes like cholinesterases. nih.govacs.org By analogy, this compound and its derivatives are promising candidates for similar applications, potentially acting as inhibitors of enzymes with lipophilic binding sites or as modulators of protein-protein interactions at membrane interfaces. The synthesis of various derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental paradigm in the development of new therapeutic agents. nih.gov
Structure
3D Structure
Properties
CAS No. |
113736-77-9 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-amino-5-octylbenzoic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11H,2-8,16H2,1H3,(H,17,18) |
InChI Key |
WWCVEHIVQBOHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 5 Octylbenzoic Acid and Its Structural Congeners
Organometallic Cross-Coupling Reactions for Functionalized Benzoic Acid Esters
Organometallic cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a powerful approach to introduce alkyl substituents onto aromatic rings. These methods are particularly well-suited for the synthesis of precursors to 2-amino-5-octylbenzoic acid.
Palladium-Catalyzed Approaches Utilizing Alkylzinc Reagents
Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, provide a highly effective method for the formation of C(sp²)–C(sp³) bonds. beilstein-journals.org This reaction is particularly advantageous for creating compounds like the octyl-substituted benzoic acid core. The process typically involves the reaction of an organozinc reagent with an aryl halide or triflate in the presence of a palladium catalyst.
The key steps in a typical Negishi cross-coupling catalytic cycle are:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a halogenated benzoic acid ester) to form a palladium(II) intermediate.
Transmetalation: The alkyl group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The desired C-C bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
The use of alkylzinc reagents is favored due to their good functional group tolerance and reactivity. For the synthesis of a 5-octylbenzoic acid derivative, an octylzinc reagent would be coupled with a suitably protected 2-amino-5-halobenzoic acid ester.
| Component | Role/Function | Example for this compound Synthesis |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(PPh₃)₄, PdCl₂(dppf) |
| Alkylzinc Reagent | Source of the alkyl group | Octylzinc bromide (BrZnC₈H₁₇) |
| Aryl Halide/Triflate | Electrophilic coupling partner | Methyl 2-amino-5-bromobenzoate |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dioxane |
Strategic Precursor Functionalization (e.g., Halogenated Benzoic Acid Esters)
The success of organometallic cross-coupling strategies hinges on the availability of appropriately functionalized precursors. For the synthesis of this compound, a halogenated benzoic acid ester serves as a versatile starting material. A common precursor is a 2-amino-5-halobenzoic acid, such as 2-amino-5-bromobenzoic acid or 2-amino-5-iodobenzoic acid. The halogen atom at the 5-position provides a reactive handle for the introduction of the octyl group via cross-coupling.
The choice of the halogen is crucial, with the reactivity generally following the order I > Br > Cl. The amino and carboxylic acid functionalities are typically protected during the cross-coupling reaction to prevent side reactions. The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester), and the amino group can be protected with a suitable protecting group if necessary, although in some cases, the reaction can proceed with the free amine.
Classical and Emerging Synthetic Pathways for 2-Amino-5-substituted Benzoic Acids
Beyond organometallic cross-coupling, a variety of classical and modern synthetic methods are available for the construction of 2-amino-5-substituted benzoic acids. These approaches offer alternative and sometimes complementary strategies to access the target molecule and its analogues.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. wikipedia.orgchemistrysteps.com For the synthesis of 2-amino-5-substituted benzoic acids, a precursor bearing a leaving group at the 2-position and an electron-withdrawing group at the 5-position (or vice versa) can be employed.
A plausible synthetic route could involve a 2-halo-5-nitrobenzoic acid derivative. The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack by an amine or ammonia equivalent at the 2-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. total-synthesis.com
| Factor | Description | Relevance to Synthesis |
|---|---|---|
| Leaving Group | A good leaving group is required. | Halogens (F, Cl, Br, I) or other suitable groups. The reactivity order is often F > Cl > Br > I. chemistrysteps.com |
| Electron-Withdrawing Groups | Activate the aromatic ring towards nucleophilic attack. | Nitro (-NO₂), cyano (-CN), or carbonyl groups are effective activators. |
| Nucleophile | The incoming group that displaces the leaving group. | Ammonia, amines, or other nitrogen-based nucleophiles. |
| Solvent | Polar aprotic solvents are often used. | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). |
Reductive Methodologies for Nitro Group Conversion
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and a key step in many pathways leading to 2-aminobenzoic acid derivatives. masterorganicchemistry.com When a synthetic strategy utilizes a nitro-substituted precursor, such as 5-octyl-2-nitrobenzoic acid, the final step is typically the reduction of the nitro group.
A variety of reducing agents can be employed for this transformation, and the choice often depends on the presence of other functional groups in the molecule. Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com It is generally a clean and efficient method.
Metal-Acid Systems: Combinations of a metal (such as iron, tin, or zinc) and an acid (like hydrochloric acid or acetic acid) are widely used for the reduction of aromatic nitro groups. masterorganicchemistry.com
Other Reagents: Other reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this reduction. masterorganicchemistry.com
The selection of the appropriate reduction method is critical to ensure the selective conversion of the nitro group without affecting other functionalities, such as the carboxylic acid or the alkyl side chain.
Convergent Synthesis Approaches for Complex Analogues
For the synthesis of complex analogues of this compound, a convergent approach could involve the preparation of two key fragments:
A functionalized aniline or nitrobenzene derivative containing the octyl side chain.
A separate aromatic fragment that can be coupled to the first fragment to introduce the carboxylic acid and other desired substituents.
For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to couple a boronic acid derivative of one fragment with a halide of the other fragment. beilstein-archives.org This modular approach allows for the rapid generation of a library of analogues by varying the structure of each fragment. This strategy is particularly attractive as it allows for considerable synthetic versatility given the wide array of commercially and synthetically available aryl boronic acids and their derivatives. beilstein-archives.org
Integration of Sustainable Chemistry Principles in this compound Synthesis
The synthesis of this compound and related compounds is increasingly guided by the principles of sustainable or "green" chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances, enhance efficiency, and utilize renewable resources. By integrating these principles, the environmental impact of producing such specialty chemicals can be significantly minimized while also offering economic advantages.
Recent research has identified propylene carbonate as a viable green solvent for peptide synthesis, a field that, like the synthesis of this compound, involves the formation of amide bonds and requires effective polar aprotic solvents. semanticscholar.org Propylene carbonate is biodegradable, has low toxicity, and can effectively replace traditional solvents without compromising reaction yields. semanticscholar.org The selection of auxiliary substances is also scrutinized; for instance, industry-developed guides assist in choosing less hazardous bases to minimize environmental impact. unibo.it The ultimate goal is to move towards solvent-free reaction conditions where possible, which completely eliminates solvent-related waste. nih.govwjpmr.com
Table 1: Comparison of Traditional and Green Solvents in Organic Synthesis
| Solvent | Classification | Key Hazards/Concerns | Potential Green Alternative(s) |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, hepatotoxicity | Propylene Carbonate, Cyrene™ |
| Dichloromethane (DCM) | Traditional | Carcinogenicity, high volatility, greenhouse gas | 2-Methyltetrahydrofuran (2-MeTHF) |
| Benzene (B151609) | Traditional | Carcinogenicity, high flammability | Toluene (use is still debated but often preferred over benzene) |
| Water | Green | Low toxicity, non-flammable (though energy-intensive to remove) | N/A |
| Ethanol | Green | Low toxicity, renewable, biodegradable | N/A |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The goal is to design synthetic routes where the majority of the atoms from the starting materials end up in the product, thereby minimizing the generation of waste byproducts. jocpr.com
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Transformation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Catalytic Hydrogenation |
| Rearrangement | A → B | 100% | Beckmann Rearrangement |
| Substitution | A-B + C → A-C + B | <100% | Wittig Reaction |
| Elimination | A → B + C | <100% | Hofmann Elimination |
A key pillar of sustainable chemistry is the shift from fossil fuel-based feedstocks to renewable resources. rsc.orgrsc.org The aromatic core of this compound is traditionally derived from petroleum. However, significant research has demonstrated viable pathways to produce aromatic compounds, including benzoic acid, from biomass. rsc.orgrsc.orgacs.org
Lignocellulosic biomass, which includes agricultural and forestry residues, is a rich source of renewable carbon. google.com Lignin, a complex polymer found in plant cell walls, is the most abundant renewable source of aromatic compounds on Earth. kit.edu Through processes like pyrolysis and catalytic depolymerization, lignin can be broken down into valuable aromatic platform molecules that can serve as precursors for benzoic acid derivatives. rsc.orgkit.edu
Another promising route involves the use of glucose, which can be derived from the hydrolysis of cellulose or starches. acs.org Fermentation or chemical conversion of glucose can yield compounds like quinic acid and shikimic acid. nih.govsci-hub.se These molecules already contain a six-membered ring and can be converted directly into benzoic acid through a one-step formic acid-mediated deoxygenation process, achieving yields as high as 92%. researchgate.netescholarship.orgosti.gov Such biomass-based routes provide a sustainable alternative to traditional petroleum-based manufacturing. escholarship.org
Table 3: Biomass Feedstocks for Aromatic Compound Synthesis
| Biomass Source | Key Component | Potential Aromatic Precursor(s) |
|---|---|---|
| Wood and Agricultural Residues | Lignin | Phenol, Benzene, Toluene, Xylenes |
| Corn, Sugarcane | Glucose (from Starch/Cellulose) | Benzoic Acid (via Quinic/Shikimic Acid) |
| Hemicellulose | Xylan | Furfural (can be converted to aromatics) |
| Citrus Peels, Pine Trees | Terpenes (e.g., Limonene) | p-Cymene (can be oxidized to terephthalic acid) |
Modern reactor technologies are instrumental in advancing green chemistry principles by improving energy efficiency, reaction control, and safety. Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. nih.gov For the synthesis of quinazoline derivatives from 2-aminobenzoic acid, microwave irradiation has been shown to reduce reaction times from hours to mere minutes while simultaneously increasing product yields. nih.govmdpi.com This rapid, localized heating is more energy-efficient than conventional methods and often leads to cleaner reactions with fewer side products. mdpi.com
Continuous-flow chemistry offers another set of advantages, particularly for scalability and safety. nih.gov In a flow reactor, small volumes of reactants are continuously mixed and passed through a heated or cooled tube or channel. rsc.org This setup allows for superior control over reaction parameters like temperature and pressure, leading to higher consistency and yields. nih.gov Furthermore, handling potentially hazardous intermediates or exothermic reactions is much safer in a flow system due to the small reaction volume at any given moment. rsc.org The synthesis of various nitrogen-containing heterocycles has been successfully translated to continuous-flow systems, demonstrating the technology's utility for producing complex molecules efficiently and safely. rsc.orgacs.org Both microwave and continuous-flow technologies are key enablers for developing more sustainable and efficient manufacturing processes for this compound and its congeners. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Yield (for compound 5b) | 37.3% | Significantly higher yields reported across derivatives |
| Energy Input | Sustained heating of entire vessel | Targeted, rapid dielectric heating |
| Process Complexity | Standard reflux setup | Simple, requires microwave reactor |
Data adapted from studies on the synthesis of 4-aminoquinazoline derivatives. mdpi.com
Molecular Structure and Conformation in Relation to Biological Interactions of 2 Amino 5 Octylbenzoic Acid Derivatives
Crystallographic Analysis of Ligand-Target Complexes
Crystallographic studies, particularly X-ray diffraction, provide atomic-level resolution of how a ligand binds to its biological target, such as a protein or nucleic acid. Although specific crystallographic data for 2-Amino-5-octylbenzoic acid complexed with a biological target are not publicly available, the principles of its interaction can be inferred from studies of structurally related molecules.
X-ray diffraction analysis of ligand-protein complexes reveals the precise geometry of the binding site and the orientation of the ligand within it. For derivatives of benzoic acid, a common interaction motif involves the carboxylic acid group. This group can act as a hydrogen bond donor and acceptor, often forming characteristic interactions with amino acid residues in the active site. For instance, in many enzyme-inhibitor complexes, the carboxylate of the ligand forms salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with polar residues such as serine or threonine.
| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |
|---|---|---|
| Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine | -COOH, -NH2 |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | -C8H17 (Octyl chain) |
| Salt Bridge | Arginine, Lysine | -COOH (ionized) |
The stability of a ligand-target complex is determined by the sum of all intermolecular interactions. For this compound derivatives, these interactions are multifaceted.
Hydrogen Bonds: The carboxylic acid and amino groups are primary sites for hydrogen bonding. The carboxylic acid can form a bidentate hydrogen bond with certain residues, a common feature in ligand recognition. The amino group can act as a hydrogen bond donor.
Hydrophobic Interactions: The long octyl chain is a significant contributor to the binding affinity through the hydrophobic effect. The exclusion of water molecules from the binding interface upon the association of the hydrophobic ligand chain with a hydrophobic pocket in the protein is entropically favorable.
Studies on related aminobenzoic acid derivatives have highlighted the importance of these interactions in their biological activity.
The conformation of a ligand when bound to its receptor is often different from its preferred conformation in solution. The octyl chain of this compound has significant conformational flexibility. Within a receptor pocket, it is likely to adopt a conformation that maximizes contact with hydrophobic residues.
The orientation of the benzoic acid core is dictated by the placement of the amino and carboxyl groups to form optimal hydrogen bonds. The planarity of the benzene (B151609) ring can also facilitate π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor pocket, further stabilizing the complex.
Stereochemical Considerations and Enantiomeric Purity in Biological Contexts
While this compound itself is not a chiral molecule, the introduction of a chiral center in its derivatives can have profound implications for their biological activity. Chirality can be introduced, for example, by branching in the octyl chain or by substitution on the amino group.
Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have a significantly different pharmacological or toxicological profile than the other. One enantiomer may be highly active, while the other may be inactive or even produce undesirable side effects. Therefore, for chiral derivatives of this compound, the enantiomeric purity is a critical factor.
The separation of enantiomers is often achieved using techniques like chiral chromatography. The development of stereoselective syntheses is also a key strategy to produce enantiomerically pure compounds. The biological evaluation of individual enantiomers is essential to identify the eutomer (the more active enantiomer) and to understand the stereostructure-activity relationship.
| Aspect | Importance in Chiral Derivatives |
|---|---|
| Biological Activity | Enantiomers can have different potencies and efficacies. |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can be stereoselective. |
| Toxicology | One enantiomer may be toxic while the other is therapeutic. |
| Regulatory Approval | Regulatory agencies often require the characterization and testing of individual enantiomers. |
Biochemical and Pharmacological Mechanisms of Action of 2 Amino 5 Octylbenzoic Acid Derivatives
Enzyme Target Identification and Modulatory Effects
Derivatives of aminobenzoic acid have been identified as modulators of several key enzyme systems critical in pathophysiology. The structural features of these compounds, particularly the substituted benzoic acid core, allow them to interact with the active or allosteric sites of these enzymes, leading to inhibition or altered activity.
Derivatives of p-aminobenzoic acid (PABA) have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition is a primary therapeutic strategy for managing Alzheimer's disease, which is characterized by a deficient cholinergic system. mdpi.comnih.gov By inhibiting AChE and BChE, these derivatives increase the levels and duration of acetylcholine in the synaptic cleft, thereby enhancing cognitive function. mdpi.com
Research has shown that para-substituted derivatives of aminobenzoic acid are more potent cholinesterase inhibitors than other analogs. mdpi.com The evaluation of various PABA derivatives has demonstrated their potential as effective, low-toxicity, and simple-structured agents for the treatment of neurodegenerative disorders. nih.gov
| Compound Type | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|
| PABA Derivatives | Acetylcholinesterase (AChE) | Significant Inhibition | mdpi.com |
Serine proteases are a large family of enzymes that play critical roles in physiological processes ranging from digestion to blood coagulation and inflammation. mdpi.comlabome.com The catalytic activity of these proteases is dependent on a "catalytic triad," typically composed of serine, histidine, and aspartate residues in the active site. mdpi.com
Studies have investigated homologues of aminobenzoic acid, such as amidino benzoic acid derivatives, as synthetic inhibitors of serine proteases like trypsin, plasmin, and thrombin. nih.gov The mechanism of inhibition by such compounds often involves the inhibitor binding to the enzyme's active site in a substrate-like manner. mdpi.comembopress.org This interaction can lead to the formation of a stable complex, trapping the enzyme and preventing it from hydrolyzing its natural substrate. mdpi.commdpi.com Depending on the specific inhibitor structure, this binding can be reversible or irreversible. labome.com The specificity of inhibition towards different serine proteases can be modulated by altering the substituents on the benzoic acid core to exploit differences in the enzyme's binding pockets. nih.gov
Sphingosine (B13886) kinases (SphK), existing as isoforms SphK1 and SphK2, are critical enzymes in lipid signaling pathways. nih.gov They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in regulating cell proliferation, survival, and migration. nih.govnih.gov The balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P is often referred to as the "sphingolipid rheostat," and its dysregulation is implicated in diseases like cancer and fibrosis. nih.govnih.gov
Research has identified para-aminobenzoates and derivatives of 4-aminobenzoic acid as inhibitors of recombinant sphingosine kinases. nih.gov While the specific mechanism for these compounds is under investigation, comparative insights can be drawn from other SphK inhibitors. The structure-activity relationship studies of various inhibitors reveal that potency and selectivity are often dictated by two key features: a positively charged "warhead" that interacts with key amino acid residues in the binding pocket and a lipophilic alkyl tail. nih.govnih.gov Notably, studies on other inhibitor scaffolds have demonstrated that an octyl tail substituent can be an optimal length for SphK2 inhibitory activity, suggesting that the lipophilic binding cavity in SphK2 is larger than in SphK1. nih.gov This suggests that the 5-octyl group in 2-amino-5-octylbenzoic acid could play a crucial role in anchoring the molecule within the hydrophobic binding pocket of SphK isoforms.
The trans-sialidase (TS) of the parasite Trypanosoma cruzi is a key virulence factor in Chagas disease. The enzyme transfers sialic acid from host glycoconjugates to the parasite's surface, helping it to invade host cells and evade the immune response. As this enzyme is absent in humans, it represents a promising therapeutic target.
Investigations into benzoic acid derivatives have revealed their potential as TS inhibitors. Specifically, compounds that share a para-aminobenzoic acid moiety have demonstrated potent trypanocidal activity, with some showing moderate direct inhibition of the trans-sialidase enzyme. The inhibitory mechanism is thought to involve the benzoic acid derivative binding to the enzyme's active site, thereby preventing the binding of its natural sialic acid-containing substrate.
Table 2: Activity of Benzoic Acid Derivatives against T. cruzi and Trans-Sialidase
| Compound Moiety | Target/Organism | Reported Activity |
|---|---|---|
| para-Aminobenzoic Acid | Trypanosoma cruzi | High Trypanocidal Activity |
Cellular and Molecular Responses Mediated by this compound Analogues
The interaction of aminobenzoic acid analogues with their enzymatic targets initiates a series of downstream cellular and molecular events. A significant area of impact is the modulation of inflammatory pathways, particularly within the central nervous system.
Neuroinflammation is a critical factor in the progression of many neurodegenerative disorders. nih.gov This process involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govexplorationpub.com These cytokines can perpetuate a cycle of inflammation, leading to neuronal damage. nih.gov
Studies have shown that 4-aminobenzoic acid (PABA) possesses significant anti-inflammatory properties. explorationpub.com It can suppress neuroinflammation by inhibiting key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression. explorationpub.com This inhibition leads to a reduced production and release of pro-inflammatory cytokines, including IL-1β and TNF-α. explorationpub.com Furthermore, PABA may also exert its anti-inflammatory effects by inhibiting the enzyme myeloperoxidase (MPO), which is associated with oxidative stress and the inflammatory response. explorationpub.com By mitigating cytokine-mediated inflammation and associated oxidative stress, these compounds can help protect neuronal integrity. explorationpub.com
Neuroprotective Effects in In Vitro Cellular Models
Derivatives of anthranilic acid, the parent scaffold of this compound, have demonstrated notable neuroprotective properties in various preclinical models. nih.gov These compounds are recognized for their potential to downregulate key pathways associated with the manifestation of neuropathological features and neurodegeneration. nih.govmdpi.com
A key mechanism underlying these neuroprotective effects is the modulation of glutamatergic neurotransmission. nih.gov Glutamate (B1630785) is a primary excitatory neurotransmitter, but its excess can lead to excitotoxicity, a process implicated in numerous neurodegenerative disorders. nih.gov One synthesized anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has been shown to exert significant neuroprotective efficacy in a rat model of kainic acid-induced glutamate excitotoxicity. nih.gov In experiments using rat cerebro-cortical synaptosomes, HFP034 was found to inhibit the release of glutamate. nih.gov This action suggests that anthranilic acid derivatives may protect neurons by preventing the downstream cascade of events triggered by excessive glutamate receptor activation, such as mitochondrial dysfunction and the activation of pro-apoptotic factors. nih.gov The ability of HFP034 to counteract neuronal death in the hippocampus following kainic acid administration further underscores the anti-excitotoxic and neuroprotective potential of this class of compounds. nih.gov
Inhibition of Cell Proliferation and Related Biochemical Processes (e.g., Porphyrin Biosynthesis)
Anthranilic acid derivatives have been extensively investigated for their anti-proliferative activities across a range of cell types and cancer models. Various structural modifications to the anthranilic acid scaffold have yielded compounds that can arrest cell growth through diverse mechanisms. nih.govnih.gov For instance, certain ester derivatives of anthranilic acid have been shown to repress the growth of human prostate cancer cells by acting as androgen receptor antagonists. nih.gov
In other models, aminobenzoic acid derivatives such as DAB-1 have been found to inhibit the proliferation of bladder cancer cells by targeting inflammatory signaling pathways, including the TNFα/NFΚB and IL6/STAT3 pathways, without inducing significant cell mortality or apoptosis. nih.gov Similarly, the derivative DAB-2-28 was shown to arrest cell proliferation in murine bladder cancer models. preprints.org Studies on 2-anilino benzoic acid derivatives found they could ameliorate the diminished proliferation of hepatocytes exposed to advanced glycation end-products (AGEs). nih.gov Furthermore, complex heterocyclic structures synthesized from anthranilic acid, such as dihydroquinazolin derivatives, have demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, including those from gastric (NUGC), colon (DLD-1), and liver (HEPG-2, HA22T) cancers. researchgate.net
A notable and distinct biochemical process inhibited by this class of compounds is porphyrin biosynthesis. Porphyrins are essential precursors for heme, a vital cofactor in numerous enzymes. biosynth.com Research on 2-Amino-5-methylbenzoic acid, a close structural analog of this compound, has shown that it blocks the production of porphyrins. biosynth.com This inhibition of a fundamental metabolic pathway highlights a mechanism by which these compounds can exert their anti-proliferative effects, particularly in rapidly dividing cells that have a high demand for heme-containing enzymes. biosynth.com
Table 1: Anti-proliferative Activity of Various Anthranilic Acid Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Derivative Class | Cell Line / Model | Observed Effect | Reference |
|---|---|---|---|
| Anthranilic Acid Esters | Human Prostate Cancer Cells (PCa) | Repression of cell growth | nih.gov |
| 2-Anilino Benzoic Acids | Rat Hepatocytes | Amelioration of AGEs-impaired proliferation | nih.gov |
| Dihydroquinazolins | NUGC, DLD-1, HA22T, HEPG-2, HONE-1, MCF-7 | High cytotoxicity and anti-proliferative activity | researchgate.net |
| Aminobenzoic Acid (DAB-1) | Murine Bladder Cancer (MB49-I) | Inhibition of tumor growth and cell proliferation | nih.gov |
| 2-Amino-5-methylbenzoic acid | Cancer Cells (unspecified) | Inhibition of cell growth by blocking porphyrin production | biosynth.com |
Interactions with Biological Receptors and Signaling Pathways
The biological activity of anthranilic acid derivatives is defined by their specific interactions with protein targets. Quantitative analyses, including Quantitative Structure-Activity Relationship (QSAR) studies and direct binding assays, have been crucial in elucidating and optimizing these interactions. sums.ac.irsums.ac.ir
QSAR studies on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme involved in angiogenesis, have identified key molecular descriptors that govern their inhibitory potency. sums.ac.ir These analyses revealed that topological and geometrical parameters are the most significant factors influencing the interaction between the ligand and the enzyme, providing a quantitative framework for predicting the biological activity of new derivatives. sums.ac.irsums.ac.ir
More direct quantitative assessments have been performed on derivatives targeting other proteins. For example, a structure-guided optimization of anthranilic acid-based inhibitors for Replication Protein A (RPA) involved quantifying binding affinity through biophysical methods. nih.gov This work showed that specific substitutions, such as the addition of chlorine atoms at the 3 and 4 positions of a phenyl ring, improved binding affinity by four-fold compared to the parent compound. nih.gov X-ray crystallography revealed that the carboxylic acid of the anthranilic acid core forms a critical charge-charge interaction with an arginine residue (Arg41) in the RPA70N protein domain. nih.gov
Similarly, the development of anthranilic acid derivatives as antagonists for the G protein-coupled receptor 17 (GPR17) involved radioligand binding assays to determine binding affinities. acs.org The most potent compounds exhibited high affinity, with Ki values in the low nanomolar range (e.g., 8.91 nM). acs.org Molecular docking studies further illuminated the binding mode, suggesting interactions with positively charged arginine residues within a lipophilic pocket of the receptor. acs.org
Table 2: Quantitative Protein-Ligand Interaction Data for Anthranilic Acid Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Derivative Class | Protein Target | Method of Analysis | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Anthranilic Acid Sulfonamides | Methionine Aminopeptidase-2 (MetAP-2) | QSAR | Topological and geometrical parameters significantly predict pIC50 | sums.ac.ir |
| Anthranilic Acid-based Series | Replication Protein A (RPA70N) | Fluorescence Polarization Assay | Optimized compound (20c) binds with an affinity (Kd) of 812 nM | nih.gov |
| Substituted Benzoic Acids | G Protein-Coupled Receptor 17 (GPR17) | Radioligand Binding Assay | Lead compound (PSB-22269) shows high affinity with a Ki of 8.91 nM | acs.org |
The fundamental structure of anthranilic acid serves not only as a scaffold for therapeutic agents but also as a valuable tool in molecular biology research. Its role in cellular metabolism makes it an ideal precursor for use as a biochemical probe to investigate protein structure and dynamics. Specifically, anthranilic acid is a direct metabolic precursor in the biosynthesis of tryptophan. researchgate.net
This biochemical relationship has been exploited to achieve selective stable isotope labeling of tryptophan residues in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By supplementing cell-based protein overexpression media with isotopically labeled anthranilic acid (e.g., containing ¹⁵N), researchers can produce proteins where only the tryptophan side chains are labeled. researchgate.net This technique provides a powerful probe for studying the structural and dynamic characteristics of proteins, as the NMR signals from the labeled tryptophan residues can be clearly distinguished from the rest of the protein. The ability to use anthranilic acid in this manner allows for targeted analysis of specific regions within a protein, aiding in the detailed characterization of protein function and interactions. researchgate.net
Computational and Theoretical Investigations of 2 Amino 5 Octylbenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy levels, and other key electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. It is particularly effective for optimizing molecular geometry and analyzing electronic distribution. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can accurately predict structural parameters. dergipark.org.tr
In a theoretical DFT study of 2-Amino-5-octylbenzoic acid, the geometry would be optimized to find the lowest energy conformation. The aminobenzoic acid core's geometry is well-understood from studies on analogous compounds like 2-Amino-5-bromobenzoic acid. dergipark.org.tr The calculations would reveal key bond lengths and angles, such as those of the carboxylic acid and amino groups, and the aromatic ring. The long, flexible octyl chain at the 5-position would introduce additional conformational possibilities, with the lowest energy state likely involving a staggered arrangement to minimize steric hindrance.
The electronic distribution is visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge. For this molecule, the carboxylic acid group and the nitrogen of the amino group would be electron-rich (negative potential), making them sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amino and carboxyl groups would be electron-poor (positive potential), acting as hydrogen bond donors. The octyl chain would be largely non-polar, contributing to the molecule's hydrophobic character.
Table 1: Representative Theoretical Geometric Parameters for an Aminobenzoic Acid Core (based on data for 2-Amino-5-bromobenzoic acid) Note: These values are for a similar molecular core and serve as an illustrative example. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | C-N (amino) | ~1.39 Å |
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Angle | O-C=O | ~122° |
| Bond Angle | C-C-N | ~121° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optoelectronic properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is relevant for applications in electronics and photonics. nih.gov For this compound, the electron-donating amino group (-NH2) is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group (-COOH) tends to lower the energy of the LUMO. This combined effect generally leads to a smaller energy gap compared to unsubstituted benzene (B151609). The octyl group, being a weakly electron-donating alkyl group, would likely have a minor influence, slightly increasing the HOMO energy.
Analysis of the orbital distributions would likely show the HOMO density concentrated on the amino group and the aromatic ring, while the LUMO density would be primarily located over the carboxylic acid group and the ring. This spatial separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Illustrative Frontier Orbital Energies for Substituted Benzoic Acids Note: Data is generalized from studies on various benzoic acid derivatives to illustrate expected trends.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzoic Acid | ~ -7.0 | ~ -1.5 | ~ 5.5 |
| 4-Aminobenzoic Acid | ~ -5.8 | ~ -1.3 | ~ 4.5 |
| This compound (Expected) | Higher than Benzoic Acid | Lower than Benzoic Acid | Relatively Small |
First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is crucial for materials used in optoelectronic technologies. Molecules with large β values often feature electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound, with its donor (-NH2) and acceptor (-COOH) groups on an aromatic ring, suggests it could possess NLO properties. Computational methods can predict the components of the hyperpolarizability tensor to evaluate this potential. researchgate.net
DFT calculations can also be used to predict thermodynamic properties such as standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (ΔGf°). researchgate.net These values are essential for understanding the stability of the molecule and predicting its behavior in chemical reactions.
Molecular Docking and Dynamics Simulations in Receptor Binding
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein or enzyme. These methods are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nsbmb.org.ng The process involves sampling numerous conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. A lower binding energy score typically indicates a more favorable and stable interaction. amazonaws.com
For this compound, docking studies could be performed against various enzymes or receptors where substituted benzoic acids are known to be active. For instance, studies on 2,5-substituted benzoic acids have identified them as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov A docking simulation of this compound into such a target would likely show specific interaction modes:
Hydrogen Bonding: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Aspartate, Serine) in the binding pocket.
Hydrophobic Interactions: The long octyl chain would be expected to occupy a hydrophobic pocket, interacting favorably with non-polar residues like Leucine, Valine, and Phenylalanine. This hydrophobic interaction is often a major contributor to binding affinity.
π-π Stacking: The benzene ring could engage in π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan.
Table 3: Predicted Ligand-Protein Interactions for this compound in a Hypothetical Enzyme Active Site
| Interaction Type | Molecular Group | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Amino (-NH2), Carboxyl (-OH) | Asp, Glu, Gln |
| Hydrogen Bond (Acceptor) | Carboxyl (C=O), Amino (-NH2) | Arg, Lys, His, Ser |
| Hydrophobic Interaction | Octyl Chain (-C8H17) | Leu, Ile, Val, Ala, Phe |
| π-π Stacking | Benzene Ring | Phe, Tyr, Trp |
Beyond predicting binding modes, computational simulations can help rationalize why a molecule exhibits a certain inhibitory potency and selectivity for one enzyme over another. Potency is directly related to binding affinity; stronger interactions (lower binding energy) generally lead to higher potency (lower IC50 or Ki values).
Selectivity arises from subtle differences in the size, shape, and chemical environment of the binding sites of different proteins. For this compound, the 2,5-substitution pattern is critical. The position of the amino and octyl groups dictates how the molecule fits into a binding pocket. The long octyl chain, for example, may fit perfectly into a deep hydrophobic channel in a target enzyme but be too bulky to fit into the corresponding pocket of a closely related off-target enzyme. This "steric clash" would result in a much weaker binding affinity for the off-target, thus conferring selectivity.
By comparing the docking scores and interaction patterns of this compound against a panel of different enzymes, researchers can generate hypotheses about its selectivity profile. Molecular dynamics simulations can further refine these predictions by modeling the flexibility of both the ligand and the protein over time, providing a more dynamic and realistic picture of the binding event and the stability of the resulting complex.
Advanced Solid-State Structural Analysis
Computational and theoretical approaches play a pivotal role in modern materials science, offering profound insights into the structural characteristics of crystalline solids. In the context of this compound, these methods are instrumental in elucidating the intricate network of intermolecular interactions that govern its crystal packing and, consequently, its macroscopic properties. Advanced solid-state structural analyses, such as Hirshfeld surface analysis and void analysis, provide a quantitative and visual understanding of the forces at play within the crystal lattice, contributing to a comprehensive assessment of the compound's stability and potential behavior in the solid state. These computational tools are essential for rationalizing crystal engineering strategies and predicting the material's performance in various applications.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This analysis allows for the detailed examination of close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystal structure.
For a comprehensive understanding of the intermolecular interactions in this compound, a detailed Hirshfeld surface analysis would be required. This would involve mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. The red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface) allow for the decomposition of the Hirshfeld surface into contributions from different atom pairs. For this compound, one would expect significant contributions from O···H, N···H, C···H, and H···H contacts, reflecting the presence of carboxylic acid and amino functional groups, as well as the aliphatic octyl chain.
A hypothetical breakdown of the major intermolecular contacts for this compound, based on the expected functional groups, is presented in the table below. The percentages represent the relative contribution of each contact type to the total Hirshfeld surface area.
| Intermolecular Contact | Contribution (%) | Description |
| O···H/H···O | 35.5 | Represents strong hydrogen bonding interactions involving the carboxylic acid group and potentially the amino group, crucial for the primary structural motifs. |
| H···H | 30.2 | Arises from the numerous hydrogen atoms on the octyl chain and the aromatic ring, contributing significantly to the overall van der Waals interactions. |
| C···H/H···C | 20.8 | Indicates weaker C-H···π interactions and general van der Waals contacts involving the aromatic ring and the aliphatic chain. |
| N···H/H···N | 8.5 | Corresponds to hydrogen bonding involving the amino group, which can act as both a donor and an acceptor, contributing to the stability of the crystal packing. |
| C···C | 3.1 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, which are important for stabilizing the crystal lattice. |
| Other Contacts | 1.9 | Includes minor contributions from other atom-atom contacts within the crystal structure. |
Note: The data in this table is hypothetical and serves as an illustrative example of what a Hirshfeld surface analysis of this compound might reveal. Actual values would depend on experimental crystallographic data.
Void Analysis in Crystal Packing for Stability Assessment
Void analysis is a computational technique used to identify and characterize the empty spaces or voids within a crystal lattice. The size, shape, and distribution of these voids are critical for understanding the stability, density, and potential for guest molecule inclusion of a crystalline material. A tightly packed crystal with minimal void space is generally more stable.
The analysis is typically performed using the procrystal electron density, where voids are defined as regions of low electron density. The volume and surface area of these voids can be calculated, providing a quantitative measure of the packing efficiency. For this compound, the presence of the flexible octyl chain could lead to less efficient packing compared to more rigid molecules, potentially resulting in a higher percentage of void space.
A detailed void analysis of the crystal structure of this compound would provide valuable information about its packing efficiency and mechanical stability. A larger void volume might suggest a greater susceptibility to mechanical stress and potential for polymorphism, where the molecule could adopt different packing arrangements to minimize empty space.
The following table presents a hypothetical summary of a void analysis for this compound, illustrating the kind of data that would be generated.
| Parameter | Value | Unit | Significance |
| Total Potential Solvent Area | 150.3 | Ų | Represents the surface area of the voids within the crystal lattice that could potentially accommodate solvent or other guest molecules. |
| Total Void Volume | 95.8 | ų | Indicates the total volume of empty space within the unit cell, providing a direct measure of the packing inefficiency. |
| Percentage of Unit Cell Volume | 12.5 | % | A higher percentage suggests a less densely packed structure, which can influence the material's physical properties such as density and stability. |
Note: The data in this table is hypothetical and for illustrative purposes. An actual void analysis would require the experimentally determined crystal structure of this compound.
Applications and Future Directions in 2 Amino 5 Octylbenzoic Acid Research
Role as a Versatile Building Block in Organic Synthesis
Substituted anthranilic acids are foundational building blocks in organic synthesis, primarily due to the presence of two reactive functional groups: a nucleophilic amino group and a carboxylic acid group. researchgate.netscielo.br This dual functionality allows 2-amino-5-octylbenzoic acid to serve as a versatile precursor for the construction of a wide array of complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. researchgate.netresearchgate.net
The amino and carboxyl groups can undergo various chemical transformations, including alkylation, acylation, esterification, and coupling reactions. scielo.br These reactions are instrumental in synthesizing fused heterocyclic systems. For instance, anthranilic acid derivatives are key starting materials for producing quinazolinones, benzodiazepines, and acridones, which are scaffolds for many pharmacologically active agents. guidechem.com The long octyl chain in this compound primarily influences the molecule's solubility in organic solvents and can introduce lipophilic character into the final products, a property often desirable in drug design to enhance membrane permeability.
The general synthetic utility of the anthranilic acid scaffold is demonstrated by its application in various cyclization and condensation reactions.
Table 1: Examples of Heterocyclic Systems Derived from Anthranilic Acid Precursors
| Heterocycle Class | Synthetic Precursors | Reaction Type | Reference |
|---|---|---|---|
| Quinazolinones | Anthranilic Acid, Amides/Nitriles | Condensation/Cyclization | scielo.br |
| Acridones | Anthranilic Acid, Cyclohexanone | Condensation/Cyclization | N/A |
| Benzodiazepines | 2-Aminobenzophenones (from Anthranilic Acid) | Cyclocondensation | guidechem.com |
While these examples utilize various anthranilic acid derivatives, the fundamental reactivity remains applicable to this compound for the synthesis of novel, lipophilic heterocyclic compounds.
Development of Novel Biochemical Reagents and Research Probes
The anthranilic acid scaffold is not only a precursor for therapeutic agents but also for molecules used as research tools. Its inherent fluorescence has led to its incorporation into fluorescent probes and markers. guidechem.com Although specific research into this compound for this purpose is not widely documented, the general principles suggest its potential utility.
The development of biochemical reagents often hinges on creating molecules that can interact with biological systems in a detectable way. For example, derivatives of anthranilic acid can be used to synthesize inhibitors for various enzymes, which can then be used as probes to study enzyme function. guidechem.com The octyl group could serve as an anchor to insert the molecule into lipid bilayers or hydrophobic pockets of proteins, making this compound a candidate for developing membrane-specific probes or reagents targeting proteins with hydrophobic binding sites.
Exploration in Advanced Pharmacological Research and Drug Discovery
The derivatives of anthranilic acid are a well-established class of pharmacophores with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comnih.govnih.gov The substitution pattern on the anthranilic acid ring is crucial for determining the specific pharmacological profile. nih.gov
Recent research has highlighted the potential of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govresearchgate.net These proteins are overexpressed in many cancers, making them important therapeutic targets. A designed 2,5-substituted benzoic acid scaffold was shown to bind potently to both Mcl-1 and Bfl-1, inducing cell death in cancer cells dependent on these proteins for survival. nih.gov This line of research provides a strong rationale for investigating this compound and its derivatives as potential anticancer agents. The 5-octyl group could enhance binding affinity within the hydrophobic BH3 binding groove of these proteins.
The diverse pharmacological activities reported for various substituted anthranilic acids underscore the therapeutic potential of this chemical class.
Table 2: Pharmacological Activities of Substituted Anthranilic Acid Derivatives
| Derivative Class | Pharmacological Activity | Mechanism of Action (if known) | Reference(s) |
|---|---|---|---|
| Fenamates | Anti-inflammatory, Analgesic | COX Enzyme Inhibition | ijpsjournal.com |
| Diamide Analogues | Anticancer | P-glycoprotein Inhibition | nih.gov |
| N-Substituted Esters | Antipyretic, Antispasmodic | Not Specified | researchgate.net |
| Metal Complexes | Antidiabetic | α-glucosidase Inhibition | nih.govmdpi.com |
| 2,5-Substituted Analogues | Anticancer (Apoptosis Induction) | Dual Inhibition of Mcl-1 and Bfl-1 | nih.govresearchgate.net |
This extensive body of research strongly supports the exploration of this compound within drug discovery programs.
Potential for Integration into Green Chemistry and Sustainable Chemical Manufacturing Processes
Green chemistry principles emphasize the use of renewable resources, environmentally benign solvents, and energy-efficient processes. The synthesis and application of anthranilic acid derivatives are increasingly being viewed through this lens.
A significant advancement is the production of bio-based anthranilic acid through industrial fermentation. einpresswire.compili.bio This process uses renewable non-food sugars from biomass instead of petroleum-based feedstocks, offering a sustainable route to the core scaffold. einpresswire.com Such bio-based intermediates can be used to produce a variety of chemicals, including dyes, pigments, and pharmaceutical precursors, thereby decarbonizing the chemical industry. pili.bio This sustainable approach could be adapted for the production of this compound.
Furthermore, synthetic methods are being developed that align with green chemistry principles. For example, a versatile and environmentally friendly method for preparing anthranilic acids from isatins uses hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) in aqueous solutions, avoiding harsh catalysts and organic solvents. scielo.br Applying such sustainable synthesis routes to this compound and its subsequent conversion into value-added products represents a promising area for future research.
Unexplored Biological Activities and Therapeutic Potential (e.g., Genetic Marker Counterselection, Other Enzyme Systems)
While the pharmacological potential of the anthranilic acid class is evident, the specific biological activities of this compound remain largely unexplored. The unique combination of the polar amino-acid head and the long nonpolar alkyl tail suggests several intriguing possibilities that warrant investigation.
There is currently no published research linking this compound to genetic marker counterselection. However, its structural features could be leveraged to explore novel biological functions. For instance, its ability to potentially integrate into cell membranes could be exploited to disrupt membrane-associated protein functions or signaling pathways.
The success of 2,5-substituted benzoic acids as dual Mcl-1/Bfl-1 inhibitors points toward a broader potential for this compound class as modulators of protein-protein interactions. nih.gov Many other enzyme systems and receptor families possess hydrophobic binding pockets that could potentially be targeted by a molecule with a lipophilic octyl tail. Future research should focus on screening this compound and its simple derivatives against a wide range of biological targets to uncover novel therapeutic opportunities. High-throughput screening campaigns could reveal unexpected activities against various enzyme systems, ion channels, or receptors, opening new avenues for drug development.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-5-octylbenzoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to introduce the octyl group at the 5-position of 2-aminobenzoic acid. Key steps include:
- Alkylation using octyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Purification via recrystallization or column chromatography.
- Intermediate characterization using ¹H/¹³C NMR for regioselectivity confirmation and HPLC to assess purity (>95% required for research-grade material) .
- Final confirmation via FT-IR to verify carboxylic acid and amine functional groups .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis (e.g., capillary method) to compare with literature values.
- Mass Spectrometry (MS) for molecular weight confirmation and detection of side products (e.g., incomplete alkylation derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the amine group.
- Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How does the octyl substituent influence the compound’s supramolecular assembly in crystalline phases?
- Methodological Answer : The octyl chain drives hydrophobic interactions and van der Waals forces, which can be studied via:
- Single-Crystal X-ray Diffraction (SCXRD) : Analyze packing motifs (e.g., lamellar vs. helical arrangements) .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (Tm, Tg) to correlate chain length with thermal stability .
- Computational Modeling (DFT/MD) : Simulate intermolecular forces and predict lattice parameters .
Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from varying octyl chain conformations. Systematic approaches include:
- Solubility Parameter Calculations (Hansen parameters) to predict solvent compatibility.
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time (e.g., critical micelle concentration in aqueous buffers).
- Controlled Solvent Screening : Compare solubility in DMSO (polar aprotic) vs. hexane (nonpolar) with temperature gradients (25–60°C) .
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Quantum Mechanical Modeling (DFT) : Calculate activation energies for alkylation steps to identify optimal catalysts (e.g., AlCl₃ vs. FeCl₃) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict yields under varying temperatures, solvents, and catalyst loads.
- Microreactor Trials : Validate computational predictions at microliter scales with in-line FTIR for rapid feedback .
Q. What analytical techniques differentiate this compound from its halogenated analogs (e.g., 5-fluoro or 5-chloro derivatives)?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Detect elemental signatures (e.g., absence of F/Cl in the octyl variant).
- NMR Chemical Shift Analysis : Compare aromatic proton environments (e.g., para-substituent effects).
- Tandem MS/MS : Fragment ions (e.g., m/z ratios specific to octyl vs. halogenated side chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
